molecular formula C20H34OS B14235396 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene CAS No. 352670-13-4

1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene

Cat. No.: B14235396
CAS No.: 352670-13-4
M. Wt: 322.6 g/mol
InChI Key: RHKYTDVWIXZZAC-UHFFFAOYSA-N
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Description

1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a dodecylsulfanyl group at the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under reflux conditions with appropriate solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of a methoxy group and a dodecylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

352670-13-4

Molecular Formula

C20H34OS

Molecular Weight

322.6 g/mol

IUPAC Name

1-(dodecylsulfanylmethyl)-4-methoxybenzene

InChI

InChI=1S/C20H34OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21-2)16-14-19/h13-16H,3-12,17-18H2,1-2H3

InChI Key

RHKYTDVWIXZZAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC1=CC=C(C=C1)OC

Origin of Product

United States

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